molecular formula C10H9N3O B8671681 8-Aminoquinoline-2-carboxylic acid amide

8-Aminoquinoline-2-carboxylic acid amide

Cat. No.: B8671681
M. Wt: 187.20 g/mol
InChI Key: ZJCFXKIDPHPZNA-UHFFFAOYSA-N
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Description

8-Aminoquinoline-2-carboxylic acid amide is a chemical scaffold of significant interest in synthetic and medicinal chemistry research, derived from the fusion of a potent directing group with a versatile carboxamide function. The 8-aminoquinoline moiety is widely recognized as a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization, enabling selective transformations that are otherwise challenging to achieve . This capability allows researchers to functionalize inert C-H bonds, streamlining the synthesis of complex organic molecules. The incorporation of a carboxamide group, a motif prevalent in pharmaceuticals and natural products, further enhances the utility of this compound . Carboxamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties, making this compound a valuable precursor for developing new bioactive molecules . As a research tool, 8-aminoquinoline-2-carboxylic acid amide can be utilized in the synthesis of metal complexes, studied for its inherent biological activity, or serve as a key intermediate in constructing more complex heterocyclic systems like imidazoquinolines, which are investigated for their antiviral and anticancer applications . This product is intended for chemical synthesis and research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

8-aminoquinoline-2-carboxamide

InChI

InChI=1S/C10H9N3O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,11H2,(H2,12,14)

InChI Key

ZJCFXKIDPHPZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
8-Aminoquinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the aminoquinoline structure can enhance activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of 8-aminoquinoline have shown promising results against drug-resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Antimalarial Properties
The compound has also been investigated for its antimalarial effects. Studies have demonstrated that 8-aminoquinoline derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with the heme detoxification process in the parasite, thus leading to its death .

Anti-inflammatory Effects
Recent studies suggest that 8-aminoquinoline derivatives possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Synthetic Organic Chemistry Applications

C–H Functionalization
8-Aminoquinoline serves as an effective directing group in C–H functionalization reactions. Its ability to stabilize transition states allows for the selective arylation and alkylation of adjacent carbon atoms. This property has been exploited to create complex molecular architectures efficiently .

Transamidation Reactions
The compound is utilized in transamidation reactions, where it facilitates the exchange of amide groups under mild conditions. Recent advancements in this area have led to one-pot reactions that simplify the synthesis of various amides while maintaining high yields .

Material Science Applications

Ligands in Coordination Chemistry
8-Aminoquinoline derivatives are recognized for their chelating ability towards metal ions, making them valuable ligands in coordination chemistry. They form stable complexes with transition metals, which can be utilized in catalysis and material synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 8-aminoquinoline derivatives against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound, suggesting a pathway for developing new antibiotics .

Case Study 2: Antimalarial Research

Research focusing on the antimalarial properties of 8-aminoquinoline derivatives showed that specific structural modifications improved efficacy against Plasmodium falciparum by disrupting its metabolic processes. This highlights the potential of these compounds in developing new antimalarial drugs .

Case Study 3: C–H Functionalization

A synthetic route utilizing 8-aminoquinoline as a directing group was developed to create complex benzofuran derivatives through C–H arylation. This method demonstrated high efficiency and modularity, making it a valuable tool in drug discovery and organic synthesis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial, Antimalarial, Anti-inflammatoryEnhanced activity against resistant strains
Synthetic Organic ChemistryC–H Functionalization, TransamidationEfficient synthesis of complex molecules
Material ScienceLigands for metal complexesStable complexes useful in catalysis

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Amides

8-Hydroxyquinoline-2-carboxylic Acid Derivatives

  • Structural Differences: Replacing the 8-amino group with a hydroxyl (e.g., 8-hydroxyquinoline-2-carboxylic acid) alters electronic properties. The hydroxyl group increases acidity (pKa ~5–6) and enhances metal chelation, particularly for Fe³⁺ and Al³⁺, whereas the amino group in 8-aminoquinoline-2-carboxylic acid amide provides stronger basicity (pKa ~9–10) and nucleophilicity .

Table 1: Key Properties of 8-Aminoquinoline vs. 8-Hydroxyquinoline Derivatives

Property 8-Aminoquinoline-2-carboxylic Acid Amide 8-Hydroxyquinoline-2-carboxylic Acid
pKa (amino/hydroxy) ~9–10 ~5–6
Metal Chelation Moderate (amide coordination) Strong (bidentate O,O-chelation)
Biological Application Anticancer, antiviral Antimicrobial, antimalarial
Reference

Positional Isomers: 7-Aminoquinoline-2-carboxylic Acid

  • Structural Impact: Shifting the amino group to the 7-position (7-aminoquinoline-2-carboxylic acid) reduces π-stacking efficiency due to altered orbital overlap. This isomer exhibits weaker helical folding compared to the 8-amino analog .
  • Synthetic Utility: The 7-amino derivative is less reactive in copper-catalyzed C-H alkylation due to reduced chelation assistance at the 8-position, highlighting the critical role of the amino group’s position in catalytic applications .

Substituted Alkyl/Aryl Amides

  • Examples: 8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide (Compound 1 in ) and bis-amides (e.g., Compounds 8–9 in ).
  • Key Differences: Solubility: Alkyl/aryl amides (e.g., benzylamide) exhibit higher lipophilicity (LogP >3) compared to the parent 8-aminoquinoline-2-carboxylic acid amide (LogP ~1.5), affecting membrane permeability . Bioactivity: Benzylamide derivatives show photosynthesis-inhibitory activity in plants, whereas the parent amide is more suited for mammalian cell-targeted applications .

Table 2: Comparative Bioactivity of Quinoline Amides

Compound Activity IC50 (µM) Reference
8-Aminoquinoline-2-carboxylic acid amide Anticancer (HeLa cells) 12.3
8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide Photosynthesis inhibition 8.7
7-Aminoquinoline-2-carboxylic acid Weak antifungal >50

Preparation Methods

Two-Step N-Acyl-Boc-Carbamate Intermediate Strategy

A breakthrough in transamidation chemistry, as demonstrated by Verho et al., enables the conversion of preformed 8-aminoquinoline amides into diverse analogs through a two-step protocol. The process begins with the treatment of the parent amide with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), forming an N-acyl-Boc-carbamate intermediate. This intermediate exhibits enhanced electrophilicity at the carbonyl carbon, allowing subsequent aminolysis with primary or secondary amines without additional catalysts (Table 1).

Table 1: Representative Transamidation Yields with Varied Amines

AmineYield (%)Reaction Time (h)
Benzylamine9212
Cyclohexylamine8518
Aniline7824
Morpholine8812

This method circumvents the need for harsh conditions, offering excellent functional group tolerance and compatibility with sterically demanding amines. Mechanistic studies suggest that the Boc group temporarily blocks the quinoline’s amino group, preventing undesired side reactions while activating the amide for nucleophilic substitution.

Reductive Transamidation via N-Acyl Benzotriazoles

An alternative reductive approach employs N-acyl benzotriazoles as activated intermediates. Bai et al. reported that treatment of 8-aminoquinoline-2-carboxylic acid with benzotriazole and phosphorus oxychloride generates the corresponding N-acyl benzotriazole, which undergoes reductive transamidation with nitro compounds in the presence of diboron reagents (e.g., B₂(OH)₄). This method achieves yields of 70–90% under mild aqueous conditions, showcasing exceptional chemoselectivity for primary amides.

Palladium-Catalyzed C–H Functionalization Strategies

β- and γ-C(sp³)–H Dienylation

Recent advances in transition-metal catalysis have enabled direct functionalization of 8-aminoquinoline amides at remote C–H positions. Shukla et al. developed a palladium(II)-catalyzed dienylation protocol using allenyl acetates as coupling partners (Scheme 1). The reaction proceeds via a six-membered palladacycle intermediate, formed through directed C–H activation by the quinoline’s amide group. Key to this method is the use of silver carbonate (Ag₂CO₃) as an oxidant and N-acyl-protected amino acids as ligands, which enhance regioselectivity for β- and γ-positions.

Scheme 1: Pd(II)-Catalyzed Dienylation of 8-Aminoquinoline-2-carboxamide

  • Substrate + [Pd(OAc)₂] (10 mol%)

  • Allenyl acetate (2 equiv), Ag₂CO₃ (3 equiv), DCE, 80°C, 24 h

  • Yield: 65–82%

This method expands the synthetic utility of 8-aminoquinoline amides by enabling rapid diversification of the quinoline core, though it requires stringent control over reaction conditions to minimize palladium black formation.

Comparative Analysis of Preparation Methods

Table 2: Key Metrics of Synthetic Approaches

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Classical Amidation65–85ModerateModerate
Transamidation (Boc)75–92HighHigh
Reductive Transamidation70–90HighHigh
Pd-Catalyzed Dienylation65–82LowLow

The transamidation strategies (Sections 2.1 and 2.2) emerge as the most versatile, offering high yields and compatibility with diverse amines. In contrast, palladium-catalyzed methods, while powerful for late-stage diversification, are less practical for large-scale synthesis due to catalyst costs and operational complexity .

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